

Diiodohydroxyquinoline in Drug Repurposing Screens: Application Notes and Protocols

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Compound of Interest

Compound Name: *Diiodohydroxyquinoline*

Cat. No.: *B464108*

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Introduction

Diiodohydroxyquinoline, also known as iodoquinol, is a halogenated 8-hydroxyquinoline derivative traditionally used as a luminal amebicide for the treatment of intestinal amoebiasis. [1][2][3] Its established safety profile and long history of clinical use make it an attractive candidate for drug repurposing screens. This document provides detailed application notes and experimental protocols for screening **diiodohydroxyquinoline** for new therapeutic indications, with a focus on its potential anticancer and antiviral activities. The primary mechanisms of action of **diiodohydroxyquinoline** are believed to involve the chelation of essential metal ions like iron and copper, disruption of DNA function, and potential membrane disruption.[2][4] Recent studies suggest that its therapeutic potential may extend beyond its antiparasitic role, with evidence of activity against various cancer cell lines and viruses.

Data Presentation: Quantitative Efficacy of Diiodohydroxyquinoline

The following tables summarize the quantitative data on the efficacy of **diiodohydroxyquinoline** in anticancer and antiviral screens.

Anticancer Activity: NCI-60 Human Tumor Cell Line Screen

Diiodohydroxyquinoline (NSC Identifier: 8704) has been evaluated in the National Cancer Institute's (NCI) 60 human tumor cell line screen. The GI50 value, which represents the concentration required to inhibit cell growth by 50%, is a key metric of anticancer activity. The data presented here is derived from the NCI's Developmental Therapeutics Program (DTP) database.[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)

Cell Line Panel	Cell Line Name	GI50 (μM)
Leukemia	CCRF-CEM	2.56
HL-60(TB)	2.50	
K-562	2.81	
MOLT-4	2.39	
RPMI-8226	2.45	
SR	2.56	
Non-Small Cell Lung Cancer	A549/ATCC	3.38
EKVX	3.02	
HOP-62	3.01	
HOP-92	3.01	
NCI-H226	3.15	
NCI-H23	3.15	
NCI-H322M	3.15	
NCI-H460	2.91	
NCI-H522	3.46	
Colon Cancer	COLO 205	2.81
HCT-116	3.08	
HCT-15	3.30	
HT29	3.15	
KM12	3.15	
SW-620	3.08	
CNS Cancer	SF-268	3.38
SF-295	3.30	

SF-539	3.08	
SNB-19	3.08	
SNB-75	3.08	
U251	3.30	
Melanoma	LOX IMVI	2.94
MALME-3M	3.15	
M14	3.08	
MDA-MB-435	3.01	
SK-MEL-2	3.23	
SK-MEL-28	3.38	
SK-MEL-5	3.08	
UACC-257	3.30	
UACC-62	3.23	
Ovarian Cancer	IGROV1	3.01
OVCAR-3	3.30	
OVCAR-4	3.08	
OVCAR-5	3.23	
OVCAR-8	3.08	
NCI/ADR-RES	3.38	
SK-OV-3	3.38	
Renal Cancer	786-0	3.08
A498	3.46	
ACHN	3.23	
CAKI-1	3.23	

RXF 393	3.08	
SN12C	3.23	
TK-10	3.30	
UO-31	3.08	
Prostate Cancer	PC-3	3.30
DU-145	3.23	
Breast Cancer	MCF7	3.01
MDA-MB-231/ATCC	3.23	
HS 578T	3.23	
BT-549	3.01	
T-47D	3.30	
MDA-MB-468	3.23	

Antiviral Activity

Recent drug repurposing screens have identified **diiodohydroxyquinoline** as a potential antiviral agent. Notably, it has shown activity against SARS-CoV-2.

Virus	Cell Line	EC50 (μM)	Assay Type
SARS-CoV-2	Vero E6	1.38	Not Specified

Signaling Pathways and Mechanisms of Action

The repurposed anticancer and antiviral effects of **diiodohydroxyquinoline** are likely mediated through the modulation of key cellular signaling pathways. While direct evidence for **diiodohydroxyquinoline** is still emerging, the activities of related quinoline compounds suggest the following pathways as probable targets.

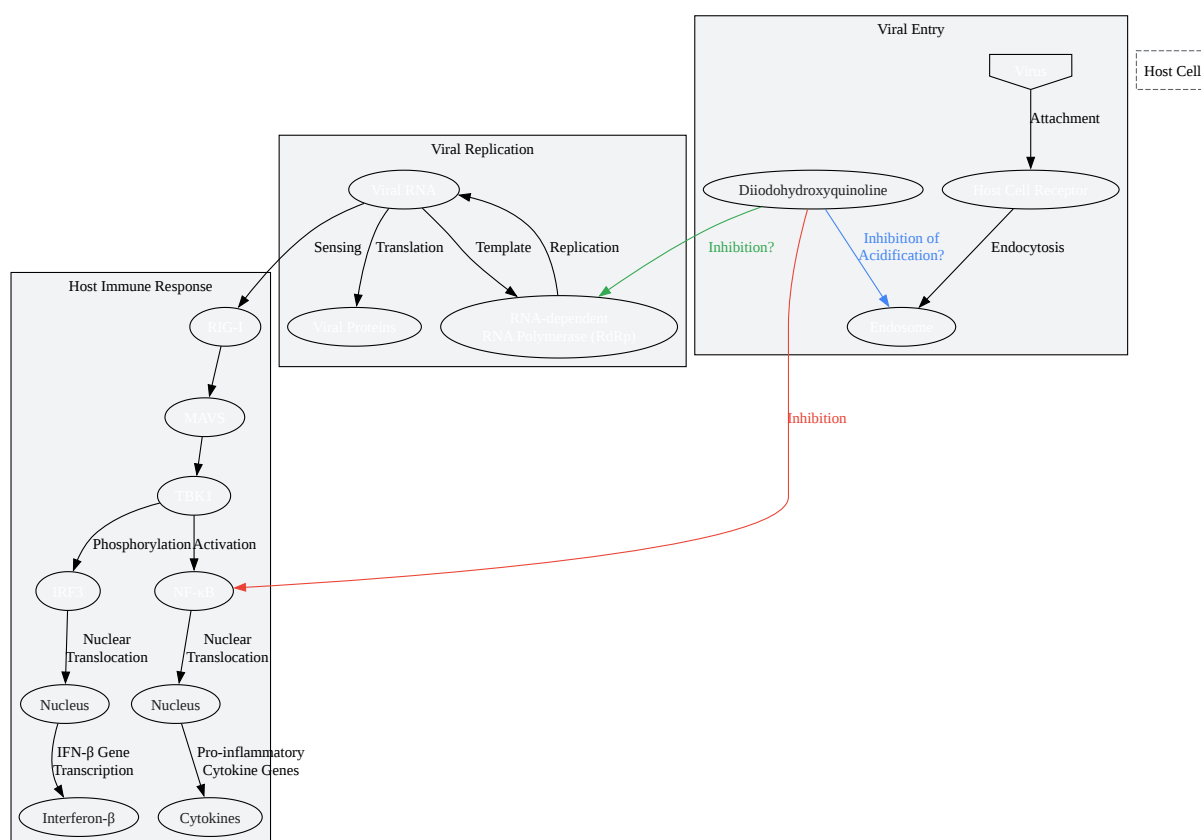
Proposed Anticancer Signaling Pathways



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- **STAT3 Pathway:** Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively active in many cancers, promoting cell proliferation and survival.[\[10\]](#)[\[11\]](#) Quinoline derivatives have been shown to inhibit STAT3 phosphorylation and dimerization, thereby blocking its downstream signaling.[\[12\]](#)[\[13\]](#)[\[14\]](#)
- **NF-κB Pathway:** Nuclear Factor-kappa B (NF-κB) is a key regulator of inflammatory responses and cell survival, and its dysregulation is linked to cancer.[\[15\]](#)[\[16\]](#)[\[17\]](#) Some quinoline compounds inhibit the NF-κB pathway by suppressing the activity of IκB kinase (IKK), which prevents the degradation of IκBα and the subsequent nuclear translocation of NF-κB.[\[1\]](#)[\[18\]](#)[\[19\]](#)
- **PI3K/Akt Pathway:** The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical signaling cascade that promotes cell growth, proliferation, and survival.[\[7\]](#)[\[10\]](#)[\[20\]](#)[\[21\]](#)[\[22\]](#) Inhibition of this pathway is a common strategy in cancer therapy. Certain quinoline-based compounds have demonstrated the ability to modulate this pathway.[\[20\]](#)

Proposed Antiviral Signaling Pathways



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The antiviral mechanisms of quinoline derivatives are multifaceted and can involve both direct-acting and host-directed effects.[23][24][25]

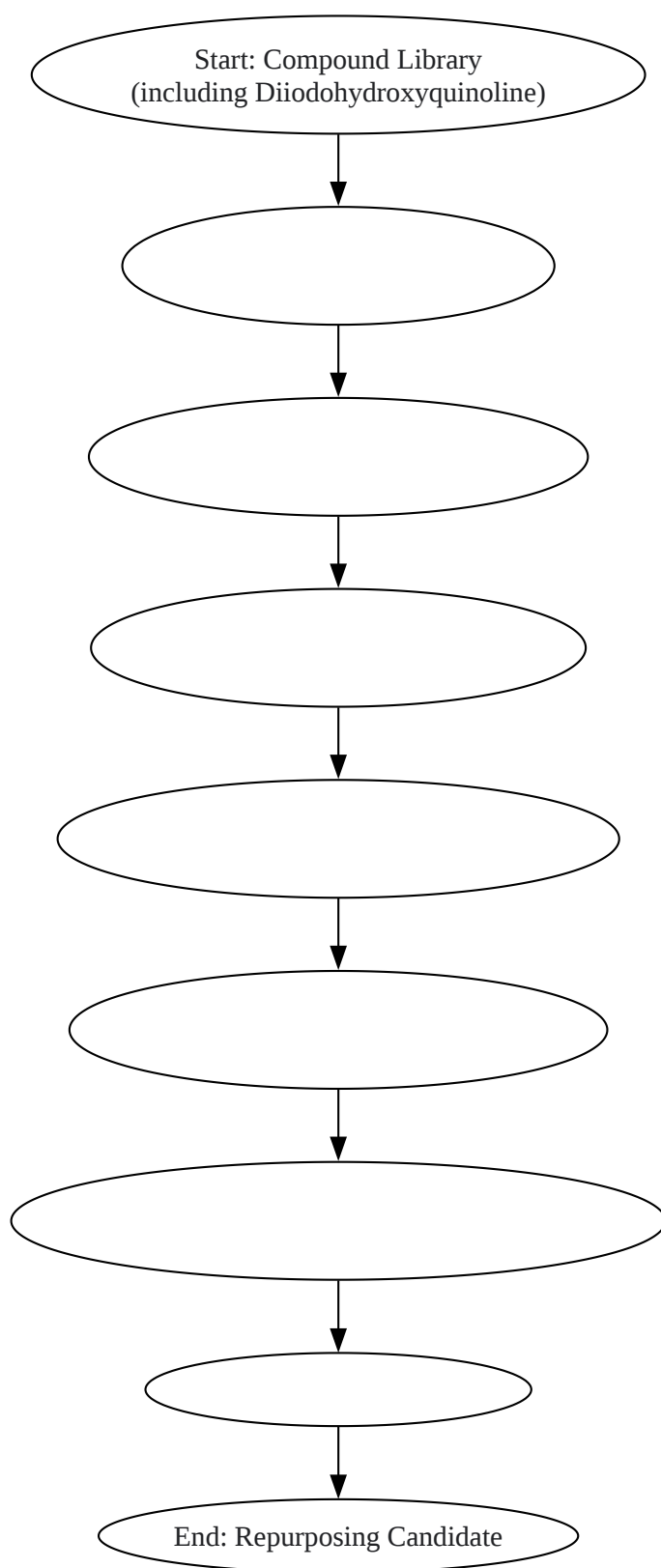
- **Inhibition of Viral Entry:** Some quinoline compounds are thought to interfere with viral entry by inhibiting the acidification of endosomes, a step necessary for the release of the viral genome of many viruses into the cytoplasm.
- **Inhibition of Viral Replication:** Quinolines may also inhibit viral replication by targeting viral enzymes, such as RNA-dependent RNA polymerase (RdRp), which is essential for the replication of RNA viruses.[25]
- **Modulation of Host Immune Response:** **Diiodohydroxyquinoline**'s potential to inhibit the NF- κ B pathway could also play a role in its antiviral activity by modulating the host's inflammatory response to infection.[22]

Experimental Protocols

The following are detailed protocols for conducting key experiments in a drug repurposing screen of **diiodohydroxyquinoline**.

High-Throughput Screening (HTS) Workflow

A typical HTS workflow for drug repurposing involves several stages, from initial screening to hit validation.



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Protocol 1: In Vitro Anticancer Activity using MTT Assay

This protocol is for determining the cytotoxic effects of **diiodohydroxyquinoline** on a panel of cancer cell lines.

1. Materials:

- Cancer cell lines of interest
- Complete growth medium (specific to each cell line)
- **Diiodohydroxyquinoline** (powder)
- Dimethyl sulfoxide (DMSO)
- Phosphate-buffered saline (PBS)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
- 96-well flat-bottom plates
- Multichannel pipette
- Microplate reader

2. Procedure:

- Cell Seeding:
 - Trypsinize and count cells.
 - Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 μ L of complete growth medium.
 - Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

- Compound Preparation and Treatment:
 - Prepare a 10 mM stock solution of **diiodohydroxyquinoline** in DMSO.
 - Perform serial dilutions of the stock solution in complete growth medium to obtain the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 μ M).
 - Remove the medium from the cells and add 100 μ L of the medium containing the different concentrations of **diiodohydroxyquinoline**. Include a vehicle control (medium with DMSO) and a blank control (medium only).
 - Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
- MTT Assay:
 - After the incubation period, add 10 μ L of MTT solution (5 mg/mL) to each well.
 - Incubate for 4 hours at 37°C.
 - Carefully remove the medium containing MTT.
 - Add 100 μ L of solubilization solution to each well to dissolve the formazan crystals.
 - Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
- Data Acquisition and Analysis:
 - Measure the absorbance at 570 nm using a microplate reader.
 - Calculate the percentage of cell viability using the following formula:
 - $\% \text{ Viability} = \frac{(\text{Absorbance of treated cells} - \text{Absorbance of blank})}{(\text{Absorbance of vehicle control} - \text{Absorbance of blank})} \times 100$
 - Plot the percentage of cell viability against the log of the **diiodohydroxyquinoline** concentration to determine the GI₅₀ value.

Protocol 2: In Vitro Antiviral Activity using Plaque Reduction Assay

This protocol is to determine the concentration of **diiodohydroxyquinoline** required to reduce the number of viral plaques by 50% (EC50).

1. Materials:

- Susceptible host cell line (e.g., Vero E6 for SARS-CoV-2)
- Complete growth medium
- Virus stock of known titer (PFU/mL)
- **Diiodohydroxyquinoline**
- DMSO
- PBS
- Overlay medium (e.g., growth medium with 1% low-melting-point agarose or methylcellulose)
- Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
- 6-well or 12-well plates

2. Procedure:

- Cell Seeding:
 - Seed host cells in 6-well plates at a density that will form a confluent monolayer within 24 hours.
 - Incubate at 37°C in a 5% CO₂ incubator.
- Compound and Virus Preparation:

- Prepare serial dilutions of **diiodohydroxyquinoline** in infection medium (e.g., serum-free medium).
- Dilute the virus stock in infection medium to a concentration that will produce 50-100 plaques per well.
- In separate tubes, mix equal volumes of each drug dilution with the diluted virus. Include a virus control (virus with infection medium and DMSO) and a cell control (infection medium only).
- Incubate the drug-virus mixtures for 1 hour at 37°C.
- Infection:
 - Wash the confluent cell monolayers with PBS.
 - Add the drug-virus mixtures to the respective wells.
 - Incubate for 1-2 hours at 37°C to allow for viral adsorption, gently rocking the plates every 15-30 minutes.
- Overlay and Incubation:
 - Aspirate the inoculum.
 - Add 2-3 mL of overlay medium to each well.
 - Incubate the plates at 37°C in a 5% CO₂ incubator for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).
- Plaque Visualization and Counting:
 - Fix the cells by adding 10% formalin for at least 30 minutes.
 - Carefully remove the overlay.
 - Stain the cell monolayer with crystal violet solution for 15-30 minutes.
 - Gently wash the wells with water and allow them to air dry.

- Count the number of plaques in each well.
- Data Analysis:
 - Calculate the percentage of plaque reduction for each concentration of **diiodohydroxyquinoline** compared to the virus control.
 - Plot the percentage of plaque reduction against the log of the **diiodohydroxyquinoline** concentration to determine the EC50 value.

Conclusion

Diiodohydroxyquinoline presents a compelling case for drug repurposing, with demonstrated in vitro activity against a broad range of cancer cell lines and emerging evidence of antiviral efficacy. The proposed mechanisms of action, involving the modulation of key signaling pathways such as STAT3, NF- κ B, and PI3K/Akt, offer a rationale for its observed effects and provide a roadmap for further investigation. The detailed protocols provided herein offer a standardized approach for researchers to systematically evaluate the potential of **diiodohydroxyquinoline** in various disease models. Further studies, including in vivo efficacy and mechanistic deep dives, are warranted to fully elucidate its therapeutic potential beyond its traditional use as an antiprotozoal agent.

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